7-bromo-9H-pyrido[3,4-b]indol-6-ol
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Overview
Description
7-bromo-9H-pyrido[3,4-b]indol-6-ol is a heterocyclic compound that belongs to the indole family Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-9H-pyrido[3,4-b]indol-6-ol typically involves the bromination of 9H-pyrido[3,4-b]indol-6-ol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-bromo-9H-pyrido[3,4-b]indol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of 7-bromo-9H-pyrido[3,4-b]indol-6-one.
Reduction: Formation of 9H-pyrido[3,4-b]indol-6-ol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-9H-pyrido[3,4-b]indol-6-ol is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a candidate for further research in cancer therapy .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising compound for drug development .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require indole derivatives. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7-bromo-9H-pyrido[3,4-b]indol-6-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anti-cancer activity is attributed to its ability to inhibit the activity of certain kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
9H-pyrido[3,4-b]indol-6-ol: Lacks the bromine atom at the 7th position.
7-chloro-9H-pyrido[3,4-b]indol-6-ol: Contains a chlorine atom instead of bromine.
7-fluoro-9H-pyrido[3,4-b]indol-6-ol: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 7th position in 7-bromo-9H-pyrido[3,4-b]indol-6-ol imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
88704-38-5 |
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Molecular Formula |
C11H7BrN2O |
Molecular Weight |
263.09 g/mol |
IUPAC Name |
7-bromo-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H7BrN2O/c12-8-4-9-7(3-11(8)15)6-1-2-13-5-10(6)14-9/h1-5,14-15H |
InChI Key |
OJNAGUJVZYRAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C3=CC(=C(C=C3N2)Br)O |
Origin of Product |
United States |
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